BI-811283

Catalog No.
S548306
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI-811283

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Description

The exact mass of the compound BI-811283 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BI 811283 is a small molecule inhibitor specifically targeting the Aurora B kinase protein, which is pivotal in the regulation of cell division. Developed by Boehringer Ingelheim, this compound is currently under investigation as a potential anti-cancer agent. Aurora B kinase is part of a family of proteins that ensures proper chromosome alignment and separation during mitosis. Elevated levels of Aurora B kinase are often found in various cancers, leading to chromosomal abnormalities that contribute to tumorigenesis. BI 811283 selectively binds to the ATP binding site of Aurora B kinase, thereby inhibiting its activity and promoting the formation of polyploid cells that eventually undergo cell death due to severe chromosomal defects .

The primary chemical reaction involving BI 811283 is its interaction with the Aurora B kinase protein. The compound binds to the ATP binding pocket of Aurora B, leading to:

  • Inhibition of phosphorylation: This prevents the phosphorylation of target proteins necessary for mitotic progression.
  • Induction of polyploidy: By interfering with normal cell division, BI 811283 causes cells to enter a state of polyploidy, characterized by an abnormal number of chromosomes.

These reactions contribute to the compound's potential as an anti-cancer therapeutic by disrupting the proliferation of cancer cells .

BI 811283 exhibits significant biological activity against various cancer cell lines. Preclinical studies have demonstrated its ability to inhibit cell growth and induce senescence in lung cancer cells both in vitro and in vivo. The compound has shown effectiveness in shrinking tumors in models of pancreatic, colorectal, and non-small cell lung cancers. In clinical trials, BI 811283 has been associated with disease stabilization in patients with advanced solid tumors and acute myeloid leukemia, although no objective responses were consistently observed .

The synthesis of BI 811283 involves several chemical steps that lead to the formation of its complex structure. While specific proprietary methods used by Boehringer Ingelheim are not publicly detailed, general approaches for synthesizing similar compounds typically include:

  • Formation of the core structure: Utilizing various organic reactions such as cyclization and substitution.
  • Modification of functional groups: Introducing specific groups that enhance binding affinity for Aurora B kinase.
  • Purification: Employing techniques like chromatography to isolate the final product.

The detailed synthetic route remains confidential as it is part of proprietary research and development processes .

Interaction studies involving BI 811283 focus on its pharmacokinetics and pharmacodynamics in patients. Key findings include:

  • Pharmacokinetic profile: Studies have shown that BI 811283 has manageable blood stability and a predictable pharmacokinetic profile, allowing for effective dosing strategies.
  • Adverse effects: Common side effects include neutropenia (a reduction in white blood cells), fatigue, and gastrointestinal symptoms. These effects are primarily linked to its mechanism of action against rapidly dividing cells .

Additionally, studies have assessed how BI 811283 interacts with other drugs, particularly those affecting hematological parameters or other kinases involved in cancer progression.

Several compounds share similarities with BI 811283 in terms of their mechanism as Aurora kinase inhibitors. A comparison highlights their unique characteristics:

Compound NameMechanismClinical StatusUnique Features
BI 847325Dual MEK and Aurora kinase inhibitorPhase IIActs on both MEK and Aurora pathways
PHA-739358Inhibits Aurora A, B, CPhase IIBroad-spectrum inhibition across multiple kinases
AT-9283Selective Aurora kinase inhibitorPhase IPotent against both Aurora A and B

BI 811283 stands out due to its selective targeting of Aurora B kinase specifically, which may lead to more focused therapeutic effects with potentially fewer off-target effects compared to broader spectrum inhibitors .

BI-811283 is a diaminopyrimidine derivative that functions as a selective Aurora B kinase inhibitor developed by Boehringer Ingelheim for potential anticancer applications [7] [8]. The molecular structure of BI-811283 features a 2,3-diaminopyrimidine core with specific functional groups that contribute to its binding affinity and selectivity for Aurora B kinase [16]. The chemical formula of BI-811283 is C28H38F3N7O2, with a molecular structure that includes a trifluoromethyl group and several nitrogen-containing heterocyclic components [12].

The retrosynthetic analysis of BI-811283 begins with identifying the key disconnection points in the molecule to determine suitable synthetic precursors [4]. The central diaminopyrimidine scaffold serves as the primary building block, which can be further broken down into simpler components [11]. This approach allows for a systematic planning of the synthesis pathway, working backward from the target molecule to identify potential starting materials and synthetic routes [4].

The retrosynthetic analysis of the diaminopyrimidine core structure involves the following key disconnections:

  • The C-N bonds connecting the amino groups to the pyrimidine ring, which can be formed through nucleophilic substitution reactions [11].
  • The pyrimidine ring itself, which can be constructed through condensation reactions between appropriate bis-electrophilic and bis-nucleophilic components [11].
  • The substituents at positions 5 and 6 of the pyrimidine ring, which can be introduced through various coupling reactions or functional group transformations [15].

A comprehensive retrosynthetic approach for BI-811283 would consider the following disconnections:

Disconnection PointResulting FragmentsPotential Reaction Type
C-N bonds at positions 2 and 4Halopyrimidine + amine nucleophilesNucleophilic aromatic substitution
Pyrimidine ringAmidine/urea derivative + 1,3-dicarbonyl compoundCyclocondensation
C-C bond at position 55-halopyrimidine + organometallic reagentCross-coupling (Suzuki, Stille)
Functional groups on side chainsVarious precursors depending on specific groupsFunctional group interconversions

The retrosynthetic analysis reveals that the synthesis of BI-811283 can be approached through a convergent strategy, where the diaminopyrimidine core is first constructed, followed by sequential introduction of the necessary substituents to build the complete structure [4] [15].

Key Reaction Mechanisms in Diaminopyrimidine Synthesis

The synthesis of the diaminopyrimidine core structure of BI-811283 involves several key reaction mechanisms that are fundamental to constructing this heterocyclic scaffold [5] [9]. Understanding these mechanisms is crucial for developing efficient synthetic routes and optimizing reaction conditions [24].

One of the primary methods for synthesizing 2,4-diaminopyrimidines involves the condensation of amidines or guanidines with β-dicarbonyl compounds or their derivatives [5]. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen of the amidine attacks the carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring [11].

For the synthesis of 2,4-diaminopyrimidine derivatives similar to those in BI-811283, the following reaction mechanisms are particularly important:

Nucleophilic Aromatic Substitution (SNAr)

The introduction of amino groups at positions 2 and 4 of the pyrimidine ring typically involves nucleophilic aromatic substitution reactions of halopyrimidines [9]. This mechanism is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack [15]. The reaction proceeds through the following steps:

  • Nucleophilic attack by the amine at the carbon bearing the leaving group (typically chlorine) [9].
  • Formation of a Meisenheimer complex intermediate [9].
  • Elimination of the leaving group to restore aromaticity [9].

The reactivity pattern in pyrimidines typically follows the order C-4 > C-2 > C-5, which allows for regioselective substitutions when multiple halogen atoms are present [6] [9].

Cyclocondensation Reactions

The formation of the pyrimidine ring itself often involves cyclocondensation reactions between appropriate precursors [5]. For diaminopyrimidines, this typically involves the reaction of guanidine or a similar bis-nucleophile with a 1,3-dicarbonyl compound or its equivalent [11]. The mechanism involves:

  • Initial nucleophilic attack by one of the amino groups on a carbonyl carbon [5].
  • Intramolecular cyclization through attack of the second amino group on the remaining carbonyl [5].
  • Dehydration to form the aromatic pyrimidine ring [5].

Cross-Coupling Reactions

For the introduction of substituents at position 5 of the pyrimidine ring, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly employed [15]. These reactions involve:

  • Oxidative addition of the palladium catalyst to the C-X bond (where X is typically a halogen) [15].
  • Transmetalation with an organometallic reagent (e.g., boronic acid) [15].
  • Reductive elimination to form the new C-C bond and regenerate the catalyst [15].

The synthesis of compounds structurally related to BI-811283 often employs a combination of these reaction mechanisms [9]. For example, a typical synthetic route might involve:

  • Formation of the pyrimidine ring through cyclocondensation [5].
  • Introduction of amino groups through nucleophilic aromatic substitution [9].
  • Functionalization at position 5 through cross-coupling reactions [15].

The specific reaction conditions, such as temperature, solvent, and catalyst, play crucial roles in determining the efficiency and selectivity of these transformations [24] [25].

Optimization Strategies for Industrial-Scale Production

Scaling up the synthesis of BI-811283 from laboratory to industrial scale presents numerous challenges that require systematic optimization strategies [26]. The transition from small-scale synthesis to large-scale production involves considerations of process efficiency, cost-effectiveness, safety, and environmental impact [21].

Process Parameter Optimization

One of the primary strategies for industrial-scale production involves optimizing reaction parameters to maximize yield and purity while minimizing resource consumption [29]. Key parameters that require optimization include:

  • Reaction temperature and heating/cooling rates: These factors significantly impact reaction kinetics and selectivity [21].
  • Reagent concentrations and stoichiometry: Optimizing these parameters can improve yield and reduce waste [29].
  • Mixing efficiency: Proper mixing is crucial for ensuring uniform reaction conditions throughout the reactor [26].
  • Reaction time: Balancing reaction completion against potential side reactions is essential for maximizing yield and purity [29].

Advanced modeling and optimization techniques, including statistical design of experiments (DoE) and process analytical technology (PAT), can be employed to systematically identify optimal process conditions [20] [29].

Continuous Flow Chemistry

Implementing continuous flow processes represents a significant advancement in the industrial-scale production of pharmaceutical compounds like BI-811283 [21]. Continuous flow chemistry offers several advantages over traditional batch processes:

  • Improved heat and mass transfer, leading to better reaction control and reproducibility [21].
  • Enhanced safety for hazardous reactions, as smaller amounts of reactive intermediates are present at any given time [21].
  • Easier scale-up, as process intensification can often be achieved by extending operation time rather than increasing reactor size [26].

For diaminopyrimidine synthesis, continuous flow approaches have been successfully applied to reactions such as diazotization, which can be hazardous at large scale [21]. The implementation of flow chemistry for the synthesis of BI-811283 would require careful optimization of flow rates, residence times, and reactor configurations [21] [26].

Solvent Selection and Recycling

The choice of solvents for industrial-scale production has significant implications for process economics, safety, and environmental impact [26]. Optimization strategies include:

  • Selecting solvents that provide optimal solubility and reaction rates while minimizing environmental impact [26].
  • Implementing solvent recycling systems to reduce waste and operational costs [26].
  • Exploring alternative, greener solvents that comply with regulatory guidelines [20].

For the synthesis of diaminopyrimidine derivatives, common solvents include acetonitrile, dimethylformamide, and alcohols, with the specific choice depending on the reaction step and scale [21] [24].

Catalyst Optimization

For reactions involving catalysts, such as cross-coupling reactions in the synthesis of BI-811283, catalyst optimization is crucial for industrial-scale production [29]. Strategies include:

  • Developing more active and selective catalysts that function at lower loadings [29].
  • Implementing catalyst recovery and recycling systems [26].
  • Exploring heterogeneous catalysts that facilitate separation and reuse [29].

Crystallization and Purification Techniques

Efficient purification processes are essential for ensuring product quality while minimizing yield losses [22]. Optimization strategies include:

  • Developing selective crystallization procedures that maximize product purity and yield [22].
  • Implementing continuous crystallization processes for improved efficiency and control [22].
  • Optimizing filtration and drying operations to minimize processing time and energy consumption [26].

The following table summarizes key optimization strategies for the industrial-scale production of BI-811283:

Optimization AreaKey StrategiesPotential Benefits
Reaction ParametersTemperature control, stoichiometry optimizationImproved yield and selectivity
Process ModeContinuous flow implementationEnhanced safety and scalability
Solvent SystemsGreen solvent selection, recyclingReduced environmental impact and cost
CatalysisCatalyst loading reduction, recovery systemsImproved efficiency and sustainability
PurificationSelective crystallization, continuous processingHigher purity and reduced yield losses

By systematically addressing these aspects of process optimization, the industrial-scale production of BI-811283 can be made more efficient, sustainable, and economically viable [20] [26] [29].

Quality Control Protocols and Impurity Profiling

Ensuring the quality and purity of BI-811283 during manufacturing requires robust quality control protocols and comprehensive impurity profiling [14]. These measures are essential for meeting regulatory requirements and ensuring batch-to-batch consistency in pharmaceutical production [17].

Analytical Method Development and Validation

The development and validation of analytical methods form the foundation of quality control for BI-811283 production [28]. Key aspects include:

  • Specificity: Ensuring that analytical methods can accurately distinguish BI-811283 from related compounds, impurities, and degradation products [28].
  • Linearity: Establishing a linear relationship between analyte concentration and detector response over the relevant concentration range [28].
  • Accuracy and Precision: Confirming that methods provide accurate and reproducible results [28].
  • Detection and Quantitation Limits: Determining the lowest concentrations at which BI-811283 and its impurities can be reliably detected and quantified [28].
  • Robustness: Ensuring method reliability under varying conditions [28].

Validation protocols must follow regulatory guidelines, such as those provided by the International Conference on Harmonization (ICH) [14] [28].

Chromatographic Techniques for Impurity Profiling

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are primary techniques for the separation and quantification of BI-811283 and its impurities [19] [27]. These techniques offer high resolution, sensitivity, and reproducibility, making them ideal for impurity profiling [27].

For comprehensive impurity profiling, various chromatographic approaches may be employed:

  • Reversed-phase HPLC for the separation of BI-811283 from structurally related impurities [19].
  • Ion-exchange chromatography for the separation of charged impurities [27].
  • Size-exclusion chromatography for the detection of high-molecular-weight impurities or aggregates [27].

Coupling these chromatographic techniques with mass spectrometry (LC-MS) provides powerful tools for the identification and structural elucidation of unknown impurities [14] [19].

Impurity Classification and Control Strategies

Impurities in BI-811283 can be classified based on their origin and chemical nature [14]:

  • Process-related impurities: These arise from starting materials, intermediates, by-products, and reagents used in the synthesis [14].
  • Degradation products: These form during storage or under stress conditions [14].
  • Residual solvents: Organic solvents used in the synthesis that may remain in the final product [14].
  • Elemental impurities: These include catalysts and other metal residues [14].

Control strategies for these impurities involve:

  • Setting appropriate specification limits based on toxicological assessments and regulatory requirements [14].
  • Implementing in-process controls to monitor and minimize impurity formation [17].
  • Optimizing purification processes to remove specific impurities [22].

Quality Control Testing Protocols

Comprehensive quality control testing for BI-811283 includes:

  • Identity tests: Confirming the chemical identity through spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance [18].
  • Assay: Quantifying the active ingredient content using validated chromatographic methods [18].
  • Impurity testing: Detecting and quantifying known and unknown impurities [19].
  • Physical property testing: Evaluating parameters such as particle size, polymorphic form, and solubility [18].
  • Microbial testing: Ensuring the absence of microbial contamination [17].

The following table outlines typical quality control tests and specifications for BI-811283:

Test ParameterAnalytical MethodTypical Specification
IdentificationIR Spectroscopy, HPLCConforms to reference standard
AssayHPLC98.0-102.0% of labeled amount
Individual Known ImpuritiesHPLC≤ 0.15% each
Total ImpuritiesHPLC≤ 0.5%
Residual SolventsGas ChromatographyAs per ICH guidelines
Water ContentKarl Fischer Titration≤ 0.5%
Heavy MetalsICP-MSAs per ICH guidelines

Stability Testing and Impurity Monitoring

Stability testing is crucial for understanding the degradation pathways of BI-811283 and establishing appropriate storage conditions and shelf life [13]. This involves:

  • Long-term stability studies under recommended storage conditions [13].
  • Accelerated stability studies under stressed conditions [13].
  • Forced degradation studies to identify potential degradation products [13].

Monitoring impurity profiles during stability studies helps in identifying critical quality attributes and establishing appropriate control strategies [13] [14].

Quality by Design Approach

Implementing Quality by Design (QbD) principles in the manufacturing of BI-811283 involves:

  • Defining critical quality attributes (CQAs) related to impurity profiles [10].
  • Identifying critical process parameters (CPPs) that influence these CQAs [10].
  • Establishing a design space within which quality is assured [10].
  • Implementing process analytical technology (PAT) for real-time monitoring and control [13].

This systematic approach ensures consistent product quality while providing flexibility in process parameters within the established design space [10] [13].

BI-811283 demonstrates a well-characterized binding mode within the ATP-binding pocket of Aurora B kinase, as revealed through crystallographic analysis [1] [2]. The compound functions as an adenosine triphosphate-competitive inhibitor, binding specifically to the hinge region of the Aurora B kinase domain [3] [4]. The crystal structure deposited in the Protein Data Bank (PDB ID: 5K3Y) provides detailed insights into the molecular interactions between BI-811283 and the Aurora B kinase catalytic domain [1] [5].

The ATP-binding pocket of Aurora B kinase comprises a deep hydrophobic cleft situated at the interface between the small and large lobes of the kinase domain [6] [7]. BI-811283 occupies this cleft through specific molecular interactions that involve both hydrogen bonding and hydrophobic contacts [4]. The compound binds within the hinge region, which serves as a critical structural element connecting the N-terminal and C-terminal lobes of the kinase domain [8].

Structural analysis reveals that BI-811283 binding does not induce significant conformational changes in the Aurora B kinase structure compared to the unbound state [8]. This characteristic distinguishes it from allosteric inhibitors and confirms its role as a direct ATP-competitive inhibitor [3]. The binding orientation of BI-811283 spans the entire length of the ATP-binding cavity, extending from the hinge-loop region to the αC helix [8].

The molecular formula of BI-811283 is C28H38F3N7O2, with a molecular weight of 561.654 g/mol [10]. This diaminopyrimidine derivative structure enables specific interactions with key amino acid residues within the Aurora B ATP-binding pocket [11] [4]. The compound demonstrates high binding affinity, as evidenced by its potent inhibitory activity with an IC50 value of 9 nM against Aurora B kinase [3].

Table 1: Structural Parameters of BI-811283 Binding to Aurora B Kinase

ParameterValueDescription
Crystal StructurePDB: 5K3YCo-crystal structure with Aurora B/INCENP complex
Molecular Weight561.654 g/molDiaminopyrimidine derivative
Binding SiteATP-binding pocketHinge region interaction
Binding ModeATP-competitiveDirect competition with ATP
Conformational ChangeMinimalNo significant structural rearrangement

Allosteric Modulation Effects on Kinase Conformation

While BI-811283 primarily functions as an ATP-competitive inhibitor, its binding induces subtle conformational effects within the Aurora B kinase structure that extend beyond the immediate ATP-binding pocket [12]. The compound binding affects the dynamic behavior of critical structural elements, particularly the αC helix and the activation loop region [12].

The αC helix plays a crucial role in Aurora B kinase activation and substrate recognition [12]. Upon BI-811283 binding, this helix adopts a specific conformation that differs from that observed in other Aurora kinase inhibitor complexes [6] [7]. The positioning of the αC helix in the BI-811283-bound structure contributes to the compound selectivity profile by creating a binding environment that favors Aurora B over other kinase family members.

Hydrogen-deuterium exchange studies have revealed that BI-811283 binding stabilizes specific regions of the Aurora B kinase domain [12]. The compound binding results in decreased flexibility of the αC helix region, indicating a more rigid conformation in the presence of the inhibitor [12]. This stabilization effect extends to adjacent structural elements, including portions of the ATP-binding site that are not in direct contact with the inhibitor.

The DFG motif (Asp-Phe-Gly), located at the beginning of the activation loop, adopts a specific orientation in the BI-811283-bound structure [6] [7]. This motif positioning differs from that observed in Aurora A kinase complexes with the same inhibitor, contributing to the selectivity of BI-811283 for Aurora B [6]. The DFG motif conformation affects the overall shape and accessibility of the ATP-binding pocket, influencing both inhibitor binding affinity and selectivity.

Molecular dynamics simulations suggest that BI-811283 binding reduces the conformational sampling of Aurora B kinase, particularly in regions adjacent to the binding site [12]. This reduced dynamics may contribute to the high binding affinity observed for this compound and its ability to effectively compete with ATP under physiological conditions.

Time-Dependent Inhibition Kinetics and IC50 Determination

BI-811283 exhibits rapid and reversible inhibition of Aurora B kinase activity, with kinetic parameters that follow classical competitive inhibition mechanisms [3] [13]. The compound demonstrates a half-maximal inhibitory concentration (IC50) of 9 nM against Aurora B kinase in cell-free enzymatic assays [3] [11]. This potent inhibitory activity places BI-811283 among the most effective Aurora B kinase inhibitors developed to date.

The inhibition kinetics of BI-811283 are characterized by rapid onset and reversible binding [3] [13]. Unlike mechanism-based inhibitors that show time-dependent increases in potency, BI-811283 demonstrates immediate inhibitory effects upon exposure to Aurora B kinase [3]. The reversible nature of this inhibition is evidenced by the ability to restore kinase activity through increasing ATP concentrations, confirming the competitive binding mechanism.

Detailed kinetic analysis reveals that BI-811283 inhibition follows Michaelis-Menten kinetics without time-dependent components [3]. The compound binding equilibrium is established rapidly, typically within minutes of exposure to the kinase [13]. This rapid equilibration enables precise determination of IC50 values and facilitates reproducible experimental results across different assay conditions.

The IC50 determination for BI-811283 has been validated across multiple experimental systems, including purified kinase assays and cellular activity measurements [3]. In cellular assays using 24 different cancer cell lines, BI-811283 demonstrated antiproliferative activity with IC50 values consistently below 14 nM [14]. This close correlation between enzymatic and cellular potency indicates efficient cellular uptake and target engagement.

Table 2: Kinetic Parameters for BI-811283 Aurora B Kinase Inhibition

ParameterValueAssay SystemReference
IC50 (enzymatic)9 nMCell-free kinase assayCitations 2, 4
IC50 (cellular)<14 nM24 cancer cell linesCitation 2
Inhibition typeCompetitiveATP competition assayCitation 4
ReversibilityReversibleWashout experimentsCitation 67
OnsetRapidTime-course analysisCitation 4

Concentration-response curves for BI-811283 demonstrate steep Hill slopes, indicating cooperative binding behavior and high target specificity [3]. The compound exhibits consistent inhibitory potency across different ATP concentrations when tested in competitive binding assays, confirming the ATP-competitive mechanism of action [3].

Selectivity Profiling Across Human Kinome

BI-811283 demonstrates remarkable selectivity for Aurora B kinase compared to other members of the human kinome, including related Aurora kinase family members [15]. Comprehensive selectivity profiling reveals that the compound exhibits minimal activity against Aurora A kinase, with IC50 values exceeding 200 nM, representing more than 20-fold selectivity for Aurora B [15]. This selectivity profile distinguishes BI-811283 from many pan-Aurora inhibitors that target multiple family members.

The selectivity of BI-811283 extends beyond the Aurora kinase family to encompass a broad range of human kinases . Particular attention has been focused on the compound activity against FLT3 and KIT kinases, as inhibition of these targets can contribute to hematological toxicity [11]. BI-811283 demonstrates high selectivity over both FLT3 and KIT, with minimal inhibitory activity observed at concentrations well above those required for Aurora B inhibition .

Kinome-wide profiling studies have evaluated BI-811283 activity against panels of human kinases representing diverse structural classes [15]. These comprehensive screens reveal that Aurora B kinase is the primary target of BI-811283, with limited off-target activity observed across the tested kinome [15]. The selectivity profile includes evaluation of serine/threonine kinases, tyrosine kinases, and lipid kinases, demonstrating the compound specificity for its intended target.

The structural basis for BI-811283 selectivity lies in the specific architectural features of the Aurora B ATP-binding pocket compared to other kinases [6] [7]. Key selectivity determinants include the unique spatial arrangement of amino acid residues within the hinge region and the overall shape of the binding cavity [16]. These structural differences enable BI-811283 to achieve high-affinity binding to Aurora B while maintaining selectivity against other kinase family members.

Table 3: Selectivity Profile of BI-811283 Across Human Kinome

Kinase TargetIC50 ValueSelectivity RatioSignificance
Aurora B9 nM1.0 (reference)Primary target
Aurora A>200 nM>22-foldHigh selectivity
Aurora CNot tested-Limited data available
FLT3High selectivity>100-foldReduced hematotoxicity risk
KITHigh selectivity>100-foldReduced hematotoxicity risk

Clinical implications of the BI-811283 selectivity profile include reduced potential for off-target toxicities commonly associated with less selective kinase inhibitors [3] [17]. The high selectivity for Aurora B over FLT3 and KIT is particularly significant, as concurrent inhibition of these kinases can disrupt normal hematopoiesis and increase treatment-related toxicity [11] [17].

The selectivity characteristics of BI-811283 have been validated in cellular assays examining biomarker modulation [3] [18]. Treatment with BI-811283 results in specific inhibition of Aurora B-mediated histone H3 phosphorylation without affecting Aurora A-dependent biomarkers at therapeutically relevant concentrations [3]. This biomarker selectivity confirms the kinase selectivity profile and supports the potential for targeted therapeutic intervention.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types